Met-Gly-Pro-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

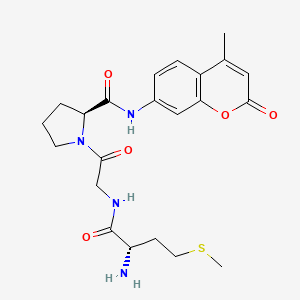

Molecular Formula |

C22H28N4O5S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H28N4O5S/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30)/t16-,17-/m0/s1 |

InChI Key |

SBIKNEVHKGLANK-IRXDYDNUSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Substrate Met-Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Methionine-Glycine-Proline-7-amido-4-methylcoumarin (Met-Gly-Pro-AMC). It is primarily recognized as a substrate for Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and a target for therapeutic development, particularly in angiogenesis-dependent diseases. This document details the substrate's chemical properties, the enzymatic reaction it undergoes, and its application in quantitative enzyme assays. Furthermore, it provides a detailed experimental protocol for its use and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by specific proteases, the free AMC molecule is released, resulting in a significant increase in fluorescence. This property makes this compound a valuable tool for studying the activity of enzymes that recognize and cleave this specific peptide sequence.

Its primary enzymatic target is Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme that plays a crucial role in the post-translational modification of proteins by removing the N-terminal methionine from nascent polypeptides.[1] The specificity of MetAP2 is dictated by the penultimate amino acid residue, with a preference for small, uncharged residues like Glycine.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound and its fluorescent product, AMC, is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈N₄O₅S | |

| Molecular Weight | 460.55 g/mol | |

| CAS Number | 1926163-52-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water | |

| AMC Excitation (λex) | ~335-380 nm | [2] |

| AMC Emission (λem) | ~460 nm | [2] |

Enzymatic Reaction and Kinetics

This compound is cleaved by MetAP2 between the Proline and the AMC group. However, MetAP2 itself does not directly cleave the Pro-AMC bond. The enzymatic activity is typically measured using a coupled enzyme assay where MetAP2 first removes the N-terminal Methionine, and a second enzyme, a dipeptidyl peptidase, then cleaves the resulting Gly-Pro-AMC to release free AMC.[2]

Enzymatic Reaction Workflow

Kinetic Parameters

Experimental Protocols

This section provides a detailed methodology for a coupled enzyme assay to measure MetAP2 activity using this compound.

Materials

-

Recombinant human MetAP2

-

This compound substrate

-

Porcine dipeptidyl peptidase IV (DPPIV)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mM CoCl₂, 1 mg/ml PEG 6000[2]

-

96-well black microplates

-

Fluorescence microplate reader

Experimental Workflow

Detailed Procedure

-

Prepare a 10 mM stock solution of this compound in high-quality DMSO or water. Store aliquots at -20°C or -80°C.

-

Prepare working solutions of enzymes in pre-chilled Assay Buffer. A final concentration of 0.1 µM MetAP2 and 0.0125 units/ml dipeptidyl peptidase is recommended as a starting point.[2]

-

Set up the reaction in a 96-well black microplate. To each well, add the required volume of Assay Buffer, followed by the MetAP2 and dipeptidyl peptidase solutions. Include wells with no MetAP2 as a negative control.

-

Pre-incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the this compound substrate to each well. A final substrate concentration of 0.5 mM is a suggested starting point.[2]

-

Immediately place the microplate in a fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every minute for at least 30 minutes at an excitation wavelength of ~335-380 nm and an emission wavelength of ~460 nm.[2]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of AMC production can be quantified by using a standard curve of free AMC.

MetAP2 Signaling Pathway

MetAP2 is involved in several critical cellular processes, most notably protein synthesis and angiogenesis. Its activity is upstream of several key signaling molecules.

MetAP2 protects the eukaryotic initiation factor 2 alpha (eIF2α) from inhibitory phosphorylation, thereby promoting protein synthesis. Additionally, it can inhibit the phosphorylation of ERK1/2, a key regulator of cell proliferation. A primary role of MetAP2 that is of high interest in drug development is its promotion of angiogenesis and vasculogenic mimicry, processes crucial for tumor growth and metastasis.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for assaying the activity of Methionine Aminopeptidase 2 in a coupled enzyme reaction. Its use in high-throughput screening and detailed kinetic studies can aid in the discovery and characterization of novel MetAP2 inhibitors. Understanding the intricacies of the MetAP2 signaling pathway and having a reliable method to quantify its activity are crucial for advancing research in areas such as oncology and inflammatory diseases where angiogenesis plays a pivotal role. Further studies are warranted to determine the precise kinetic constants of this compound with MetAP2 under various conditions to enhance its utility as a standard enzymatic tool.

References

The Use of Met-Gly-Pro-AMC in the Functional Analysis of Methionine Aminopeptidase 2 (MetAP2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the fluorogenic peptide substrate, Met-Gly-Pro-AMC, for the characterization and study of Methionine Aminopeptidase 2 (MetAP2). This enzyme is a critical regulator of protein maturation and a validated target for therapeutic intervention in oncology and other diseases.

Introduction: MetAP2 and N-Terminal Methionine Excision

N-terminal methionine excision (NME) is a fundamental co-translational protein modification process where the initiator methionine (iMet) is cleaved from nascent polypeptides.[1] This process is essential for the proper function, stability, and localization of a majority of cellular proteins.[2][3] In eukaryotes, NME is primarily catalyzed by two homologous enzymes, Methionine Aminopeptidase 1 (MetAP1) and MetAP2.[1]

MetAP2, in particular, has garnered significant interest as it is the specific molecular target of anti-angiogenic compounds like fumagillin and its analogs (e.g., TNP-470).[4][5] Overexpression of MetAP2 has been documented in various cancers, making it an attractive target for therapeutic drug development.[4][6] The selective inhibition of MetAP2 can lead to cell cycle arrest and suppress endothelial cell proliferation, a key process in angiogenesis.[1][5]

To study the function of MetAP2 and to screen for potential inhibitors, a reliable and specific assay is required. This compound is a synthetic tripeptide substrate designed for the sensitive and continuous measurement of MetAP2 activity.[7][8]

Principle of the MetAP2 Activity Assay

The use of this compound relies on a coupled-enzyme assay that results in a fluorescent signal directly proportional to MetAP2 activity. The workflow is as follows:

-

MetAP2 Cleavage: MetAP2 recognizes and cleaves the N-terminal methionine from the this compound substrate.

-

Dipeptidyl Peptidase IV (DPPIV) Cleavage: The product of the first reaction, Gly-Pro-AMC, becomes a substrate for a secondary coupling enzyme, dipeptidyl peptidase.

-

Fluorescence Release: DPPIV rapidly cleaves the Gly-Pro bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

-

Signal Detection: The rate of increase in fluorescence, measured at an excitation wavelength of ~335-355 nm and an emission wavelength of ~460 nm, is directly proportional to the enzymatic activity of MetAP2.[8]

This continuous assay format is highly suitable for kinetic studies and high-throughput screening of MetAP2 inhibitors.

Caption: Workflow of the coupled enzyme assay for MetAP2 activity using this compound.

Experimental Protocols

This section provides a detailed methodology for performing a MetAP2 enzymatic assay using cell lysates or recombinant protein.

Reagents and Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM CoCl₂, 1 mg/mL PEG 6000.[6][8] Cobalt chloride (CoCl₂) is a crucial cofactor for MetAP2 activity.

-

This compound Substrate: Prepare a stock solution in DMSO. The final concentration in the assay is typically 0.5 mM.[8] Store aliquots at -20°C to -80°C, protected from light.[7][9]

-

Dipeptidyl Peptidase: Porcine dipeptidyl peptidase IV. A final concentration of ~0.0125 units/mL is used in the reaction.[8]

-

Enzyme Source: Recombinant MetAP2 protein (e.g., 0.1-0.2 µM) or 5 µg of total protein from cell lysate.[6][8]

-

96-well Plate: Black, flat-bottom plates are recommended to minimize background fluorescence.

-

Plate Reader: A fluorimeter capable of measuring fluorescence at λex = 335-355 nm and λem = 460 nm.[8]

Assay Procedure for MetAP2 Inhibition

-

Prepare Cell Lysate (if applicable):

-

Culture cells to 80-90% confluency.

-

Wash cells with cold PBS and scrape on ice into a RIPA buffer (without protease inhibitors that could affect MetAP2).

-

Sonicate or homogenize the cells to ensure complete lysis.

-

Centrifuge at 15,000 RPM for 10 minutes at 4°C to remove insoluble debris.[6]

-

Determine the protein concentration of the supernatant using a Bradford assay or similar method.[10]

-

-

Set up the Reaction:

-

In a 96-well plate, add the components in the following order for a final volume of 100 µL:

-

-

Initiate the Reaction:

-

Start the reaction by adding the this compound substrate to a final concentration of 0.5 mM.[8]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

For inhibition studies, normalize the activity of inhibitor-treated wells to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Quantitative Data on MetAP2 Inhibition

The assay described above can be used to quantify the potency of MetAP2 inhibitors.

| Compound | Cell Line/Enzyme | Concentration | % Inhibition of MetAP2 Activity | Reference |

| TNP-470 | PancOH7 cells | 5 µM | >35% | [6][10] |

| Diamide (Oxidizing Agent) | Recombinant MetAP2 | 200 µM | Decreases catalytic efficiency | [8] |

| Thioredoxin (Reducing Agent) | Recombinant MetAP2 | 10 µM | Increases catalytic efficiency by 2.4-fold | [8] |

Note: The effect of oxidizing and reducing agents highlights the regulation of MetAP2 by its redox state, a critical consideration in experimental design.[8][11]

Signaling Pathways and Logical Relationships

MetAP2 function is integrated into cellular processes that control protein maturation, cell proliferation, and redox homeostasis.

Caption: The roles of MetAP1 and MetAP2 in the N-terminal methionine excision pathway.

Inhibition of MetAP2 can have significant downstream consequences. While MetAP1 can compensate for some MetAP2 deficiency due to similar substrate specificities, certain substrates are preferentially processed by MetAP2.[1][12] The accumulation of unprocessed proteins following MetAP2 inhibition can lead to cellular stress and specific phenotypes.

Caption: Potential signaling consequences resulting from the inhibition of MetAP2 activity.

Applications and Critical Considerations

-

Drug Discovery: This assay is a primary tool for high-throughput screening (HTS) to identify and characterize novel MetAP2 inhibitors.

-

Cancer Biology: It allows for the study of MetAP2 activity in various cancer cell lines and its role in tumor progression and angiogenesis.[6][10]

-

Redox Biology: The activity of MetAP2 is regulated by an allosteric disulfide bond, making this assay useful for investigating the impact of cellular redox status on MetAP2 function.[8][11]

Critical Considerations:

-

Substrate Specificity: While this compound is a robust substrate, it's important to note that both MetAP1 and MetAP2 can process substrates with small residues (like Gly) at the P1' position.[12] However, MetAP2 shows significantly higher activity towards substrates with Val and Thr at this position, suggesting it has distinct roles.[12] For studies requiring absolute specificity, comparing results with MetAP1-specific assays or using knockout/knockdown cell lines is recommended.

-

Redox State: The cellular redox environment can influence MetAP2 activity. The presence of reducing or oxidizing agents in the assay buffer or cell lysate can alter results. The disulfide bond in MetAP2 can be reduced by thioredoxin, which increases its catalytic rate.[8]

-

Coupling Enzyme: Ensure the activity of the dipeptidyl peptidase is not rate-limiting in the reaction. Its concentration should be optimized to ensure rapid conversion of Gly-Pro-AMC to AMC.

Conclusion

The fluorogenic substrate this compound provides a sensitive, continuous, and reliable method for measuring the enzymatic activity of MetAP2. The coupled-enzyme assay detailed in this guide is a powerful tool for researchers in academia and industry, facilitating the study of MetAP2's fundamental biological roles and aiding in the discovery and development of novel therapeutics targeting this critical enzyme.

References

- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate (ES017) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 10. e-century.us [e-century.us]

- 11. researchgate.net [researchgate.net]

- 12. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Met-Gly-Pro-AMC Fluorescence Assay: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Met-Gly-Pro-AMC fluorescence assay, a widely utilized method for the measurement of specific protease activities. The core of this guide is dedicated to the fundamental principles of the assay, detailed experimental procedures, and a compilation of quantitative data to support robust assay design and interpretation.

Core Principles of the Assay

The this compound fluorescence assay is a highly sensitive and continuous method for detecting the enzymatic activity of certain proteases. The assay's foundation lies in the fluorogenic substrate, Methionyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (this compound), or its close analog, Glycyl-Prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC).

In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the peptide bond C-terminal to the proline residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorometer. The excitation and emission maxima for free AMC are typically in the range of 350-380 nm and 440-465 nm, respectively.[1][2]

This assay is predominantly employed for the characterization of two key enzymes:

-

Dipeptidyl Peptidase IV (DPP4): Also known as CD26, DPP4 is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] It is a significant therapeutic target, particularly in the management of type 2 diabetes. For DPP4 assays, the substrate Gly-Pro-AMC is commonly used.

-

Methionine Aminopeptidase 2 (MetAP2): A metalloprotease that removes the N-terminal methionine from newly synthesized proteins.[4] MetAP2 is a target for anti-angiogenic drug development. The substrate for MetAP2 is typically this compound. The assay for MetAP2 is often performed as a coupled reaction, where a second enzyme, dipeptidyl peptidase, is added to cleave the Gly-Pro-AMC intermediate produced by MetAP2, thereby releasing the fluorescent AMC.[5]

The low background fluorescence of the intact substrate contributes to the assay's high signal-to-noise ratio, making it suitable for high-throughput screening of enzyme inhibitors.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for the this compound fluorescence assay. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, pH, temperature, and enzyme source.

| Parameter | Enzyme | Substrate | Value | Reference |

| Michaelis-Menten Constant (Km) | Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-AMC | 237.80 µM | [7] |

| Maximum Velocity (Vmax) | Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-AMC | 9.01 µmol/min/mg protein | [7] |

| Half Maximal Inhibitory Concentration (IC50) | Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-AMC | Sitagliptin: 13.00 nM | [7] |

| Vildagliptin: 58.65 nM | [7] | |||

| Signal-to-Noise Ratio | Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-AMC | >3 (general) | [8] |

Experimental Protocols

The following are generalized protocols for performing the this compound fluorescence assay in a 96-well plate format. These should be optimized for specific experimental needs.

DPP4 Activity Assay

This protocol is designed for the direct measurement of DPP4 activity.

Materials:

-

DPP4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

Recombinant or purified DPP4 enzyme

-

Gly-Pro-AMC substrate

-

DPP4 inhibitor (for control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare DPP4 Assay Buffer at the desired concentration and pH.

-

Dilute the DPP4 enzyme stock solution to the working concentration in DPP4 Assay Buffer. Keep on ice.

-

Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in DPP4 Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of DPP4 Assay Buffer to all wells.

-

Add 10 µL of DPP4 enzyme solution to the sample wells.

-

For inhibitor screening, add 10 µL of the test compound at various concentrations to the inhibitor wells. For the positive control, add a known DPP4 inhibitor. For the negative control (100% activity), add 10 µL of the vehicle (e.g., DMSO).

-

For the blank (no enzyme) wells, add 10 µL of DPP4 Assay Buffer.

-

-

Incubation:

-

Mix the plate gently and incubate for 10-15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation:

-

Add 40 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately start monitoring the fluorescence intensity kinetically at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[9]

-

Record data every 1-2 minutes for a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (slope).

-

Subtract the rate of the blank wells from all other readings.

-

For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

Coupled MetAP2 Activity Assay

This protocol utilizes a two-enzyme system to measure MetAP2 activity.[5]

Materials:

-

MetAP2 Assay Buffer (e.g., HEPES buffer, pH 7.4, containing CoCl2)[5]

-

Recombinant or purified MetAP2 enzyme

-

This compound substrate

-

Dipeptidyl peptidase (DPP) enzyme

-

MetAP2 inhibitor (for control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare MetAP2 Assay Buffer.

-

Dilute the MetAP2 enzyme stock solution to the working concentration in MetAP2 Assay Buffer. Keep on ice.

-

Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in MetAP2 Assay Buffer.

-

Prepare a working solution of the DPP enzyme in MetAP2 Assay Buffer.

-

-

Assay Setup:

-

Prepare a reaction mixture containing the MetAP2 Assay Buffer, this compound substrate, and the DPP enzyme.

-

Add 80 µL of the reaction mixture to all wells.

-

Add 10 µL of the MetAP2 enzyme solution to the sample wells.

-

For inhibitor screening, add 10 µL of the test compound at various concentrations to the inhibitor wells. For the positive control, add a known MetAP2 inhibitor. For the negative control (100% activity), add 10 µL of the vehicle.

-

For the blank (no MetAP2) wells, add 10 µL of MetAP2 Assay Buffer.

-

-

Incubation and Measurement:

-

Mix the plate gently.

-

Immediately start monitoring the fluorescence intensity kinetically at an excitation wavelength of approximately 355 nm and an emission wavelength of 460 nm.

-

Record data every 1-2 minutes for a period of 30-60 minutes at 25-37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the blank wells from all other readings.

-

For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the core concepts and workflows of the this compound fluorescence assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A highly specific ratiometric two-photon fluorescent probe to detect dipeptidyl peptidase IV in plasma and living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Assay in Summary_ki [w.bindingdb.org]

An In-depth Technical Guide on the Mechanism of Action of Met-Gly-Pro-AMC with Methionine Aminopeptidase 2 (MetAP2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the fluorogenic substrate Met-Gly-Pro-AMC and the enzyme Methionine Aminopeptidase 2 (MetAP2). It details the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data to support researchers in their study of MetAP2 and the development of novel therapeutics.

Introduction to Methionine Aminopeptidase 2 (MetAP2)

Methionine Aminopeptidase 2 (MetAP2) is a highly conserved intracellular metalloprotease that plays a critical role in protein maturation.[1] Its primary function is to catalyze the removal of the N-terminal methionine (iMet) from nascent polypeptide chains.[2][3] This process, known as N-terminal methionine excision (NME), is a crucial co-translational modification essential for the proper folding, stability, and function of a significant portion of the proteome.[2][4][5] MetAP2 typically cleaves substrates where the penultimate residue is small and uncharged, such as Glycine, Alanine, Serine, Proline, Cysteine, Threonine, or Valine.[2][6]

Due to its overexpression in various cancers and its essential role in angiogenesis (the formation of new blood vessels), MetAP2 has emerged as a significant target for therapeutic intervention, particularly in oncology and for metabolic diseases like obesity.[1][2][3][5] The anti-angiogenic compounds fumagillin and its analogs, such as TNP-470, function by irreversibly binding to and inhibiting MetAP2.[1][7][8]

This compound: A Fluorogenic Substrate for MetAP2

This compound is a synthetic tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[9][10] It is specifically designed as a fluorogenic substrate to measure the enzymatic activity of MetAP2.[9][11] The principle of its use lies in the significant change in fluorescence upon enzymatic cleavage. When the AMC moiety is attached to the peptide, its fluorescence is quenched.[12] However, upon cleavage and release of the free AMC molecule, a strong fluorescent signal is produced, which can be readily quantified.[12][13]

Mechanism of Action: Enzymatic Cleavage and Fluorescence Generation

The interaction between MetAP2 and this compound is a classic enzyme-substrate reaction. The process unfolds in a two-step mechanism, often as part of a coupled enzyme assay, to generate a quantifiable signal.

-

MetAP2-mediated Cleavage: MetAP2 recognizes the N-terminal methionine of the this compound substrate. The enzyme's active site, which contains divalent metal cofactors (like Co²⁺ or Mn²⁺), catalyzes the hydrolysis of the peptide bond between the Methionine and the adjacent Glycine residue.[2][8] This initial cleavage releases the dipeptide Gly-Pro-AMC.

-

Fluorescence Generation: The primary enzymatic reaction for detecting MetAP2 activity involves the cleavage of the Met-Gly bond. In many standard assays, a secondary enzyme, dipeptidyl peptidase IV (DPPIV), is included.[11] DPPIV then cleaves the Gly-Pro bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the rate of MetAP2 activity.[11][14] The low background fluorescence of the intact substrate ensures a high signal-to-noise ratio.[12][13]

Caption: Enzymatic cascade for measuring MetAP2 activity using this compound.

MetAP2-Associated Signaling Pathways

Inhibition of MetAP2 impacts several downstream signaling pathways, primarily affecting cell proliferation and angiogenesis. Understanding these pathways is crucial for drug development professionals targeting this enzyme.

-

Regulation of Protein Synthesis and Stability: By controlling N-terminal methionine excision, MetAP2 influences the stability and function of numerous proteins. Inhibition of MetAP2 can lead to the accumulation of proteins with unprocessed N-termini, potentially affecting their function or leading to their degradation.[4]

-

eIF2α Phosphorylation: MetAP2 protects the eukaryotic initiation factor 2 alpha subunit (eIF2α) from inhibitory phosphorylation. Inhibition of MetAP2 can thus lead to cell cycle arrest.[8]

-

Angiogenesis and Cell Cycle Control: MetAP2 is a key regulator of endothelial cell proliferation.[7] Its inhibition leads to a G1 phase cell cycle arrest, an effect mediated by the accumulation of the cyclin-dependent kinase inhibitor p21 and a reduction in the phosphorylation of the retinoblastoma (Rb) protein.[4][15][16]

-

ERK Signaling: MetAP2 activity has been linked to the ERK signaling pathway. Inhibiting MetAP2 can reduce the activity of sterol regulatory element-binding protein (SREBP), which in turn decreases lipid and cholesterol synthesis through ERK-related mechanisms.[2]

-

Wnt Signaling: Recent studies have suggested a role for MetAP2 in noncanonical Wnt signaling, which is critical for morphogenetic processes during embryonic development.[7][8]

Caption: Key signaling pathways modulated by MetAP2 activity.

Experimental Protocols

A reliable and reproducible experimental protocol is essential for accurately measuring MetAP2 activity. The following is a generalized protocol for a coupled enzyme assay using this compound.

Materials:

-

Recombinant human MetAP2

-

This compound substrate (stock solution in DMSO or DMF)[9][14]

-

Porcine dipeptidyl peptidase (DPPIV)[11]

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM CoCl₂ (or MnCl₂), and 1 mg/ml PEG 6000.[11][17]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a fresh dilution of MetAP2 enzyme in cold assay buffer to the desired concentration (e.g., 0.1 μM).[11]

-

Prepare a working solution of this compound in assay buffer (e.g., 0.5 mM).[11]

-

Prepare a working solution of dipeptidyl peptidase in assay buffer (e.g., 0.0125 units/ml).[11]

-

-

Set up the Reaction:

-

To each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

MetAP2 enzyme solution

-

Dipeptidyl peptidase solution

-

Test compound (inhibitor) or vehicle (for control wells)

-

-

Pre-incubate the plate at 25°C or 30°C for 10-15 minutes to allow the enzyme and inhibitor to interact.[11][18]

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the this compound substrate solution to each well.

-

-

Measure Fluorescence:

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Caption: Experimental workflow for a MetAP2 fluorescence-based assay.

Quantitative Data Summary

The following tables summarize key quantitative data related to MetAP2 inhibitors, providing a reference for their potency and selectivity.

Table 1: IC₅₀ Values of Selected MetAP2 Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line / Assay Type | Reference |

| A-800141 | MetAP2 | 12 | Biochemical Assay | [15] |

| A-800141 | MetAP1 | 36,000 | Biochemical Assay | [5] |

| TP-004 | MetAP2 | 6 | Biochemical Assay | [5] |

| M8891 | MetAP2 | 54 | Biochemical Assay | [5] |

| M8891 | MetAP1 | >10,000 | Biochemical Assay | [5] |

| Fumagillin | MetAP2 | 5 (proliferation) | bEND3 cells | [15] |

| IDR-803/804/805 | MetAP2 | 2.5 (proliferation) | HUVEC | [16] |

Table 2: Assay Conditions for MetAP2 Activity Measurement

| Parameter | Value | Reference |

| Substrate | This compound or L-Met-AMC | [11][17] |

| Substrate Concentration | 0.5 mM | [11] |

| MetAP2 Concentration | 0.1 µM | [11] |

| Buffer | 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, 1 mg/mL PEG 6000, pH 7.4 | [11][17] |

| Temperature | 25°C | [11][17] |

| Excitation Wavelength | 335-380 nm | [11][14] |

| Emission Wavelength | 460 nm | [11][14] |

This guide provides a foundational understanding of the mechanism of action of this compound with MetAP2. The provided data and protocols serve as a starting point for researchers aiming to investigate this important therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development [mdpi.com]

- 3. Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. METAP2 methionyl aminopeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris-biotech.de [iris-biotech.de]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Met-Gly-Pro-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Methionyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Met-Gly-Pro-AMC). It covers the substrate's core discovery rationale, detailed experimental protocols for its use in enzyme kinetics, and its application in studying the signaling pathways of its target proteases.

Introduction: The Genesis of a Fluorogenic Substrate

The development of this compound arose from the need for a sensitive and specific tool to study the activity of Methionine Aminopeptidase 2 (MetAP2), a key enzyme in protein maturation. The design of this fluorogenic substrate is rooted in the known substrate specificities of MetAP2 and the principles of fluorescence resonance energy transfer (FRET).

The peptide sequence, Met-Gly-Pro, was rationally chosen based on the substrate preferences of MetAP2. This enzyme is known to cleave the N-terminal methionine from nascent proteins, particularly when the adjacent amino acid (at the P1' position) is small and uncharged. Glycine and Proline fit this criterion, making the Met-Gly bond a target for MetAP2 cleavage. The subsequent Gly-Pro dipeptide is a known substrate for Dipeptidyl Peptidase IV (DPP4), which is often used in coupled assays to cleave the Pro-AMC bond and release the fluorophore.

The 7-amino-4-methylcoumarin (AMC) group is a widely used fluorophore that is quenched when conjugated to the peptide. Upon enzymatic cleavage of the peptide-AMC bond, AMC is released, resulting in a measurable increase in fluorescence, providing a direct and continuous measure of enzyme activity.

Physicochemical Properties and Handling

| Property | Value |

| Molecular Formula | C23H30N4O5S |

| Molecular Weight | 474.58 g/mol |

| CAS Number | 1926163-52-1[1] |

| Appearance | White to off-white solid[1] |

| Excitation Wavelength | ~335-380 nm |

| Emission Wavelength | ~460 nm |

| Storage | Store at -20°C to -80°C, protected from light and moisture.[2][3] |

| Solubility | Soluble in DMSO. |

Stock Solution Preparation: Prepare a stock solution of 10-25 mM in anhydrous DMSO. Aliquot and store at -20°C to -80°C, avoiding repeated freeze-thaw cycles.

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a generalized protocol:

Workflow for Solid-Phase Synthesis of this compound

Caption: Solid-phase synthesis workflow for this compound.

Detailed Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Couple Fmoc-Pro-OH to the resin using a coupling agent such as HBTU/HOBt or DIC/Oxyma in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected proline residue using the same coupling procedure as in step 2.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step.

-

Third Amino Acid Coupling: Couple Fmoc-Met-OH to the deprotected glycine residue.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the methionine residue.

-

AMC Coupling: Couple 7-amino-4-methylcoumarin to the N-terminus of the peptide. This is typically done using a coupling agent in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization and Characterization: Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Experimental Protocols

MetAP2 Activity Assay

This protocol is adapted from the methods described in "Redox Regulation of Methionine Aminopeptidase 2 Activity"[4]. It is a coupled enzyme assay where MetAP2 first cleaves the Met-Gly bond, and then a dipeptidyl peptidase (DPP) cleaves the Pro-AMC bond to release the fluorophore.

Caption: MetAP2's role in the eIF2α-mediated regulation of protein synthesis.

DPP4 and Incretin Signaling

DPP4 is a key regulator of glucose homeostasis through its inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). By cleaving and inactivating GLP-1, DPP4 reduces insulin secretion.

DPP4-GLP-1 Signaling Pathway

References

An In-depth Technical Guide to Met-Gly-Pro-AMC: A Fluorogenic Substrate for Methionine Aminopeptidase 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Methionyl-Glycyl-L-proline 7-amido-4-methylcoumarin (Met-Gly-Pro-AMC). It is designed to serve as a core resource for researchers and professionals involved in the study of methionine aminopeptidase 2 (MetAP2) and the development of novel therapeutics targeting this enzyme.

Core Chemical and Physical Properties

This compound is a synthetic, fluorogenic peptide substrate specifically designed for the sensitive detection of MetAP2 activity. Its chemical structure consists of the tripeptide Met-Gly-Pro linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

| Property | Value | Source(s) |

| Molecular Formula | C22H28N4O5S | [1] |

| Molecular Weight | 460.55 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | |

| Fluorescence | Excitation: ~335-380 nm, Emission: ~440-460 nm | [3] |

| Solubility | Soluble in water (requires sonication) and DMSO. | [3] |

| Storage | Store as a powder at -20°C to -80°C, protected from light. Stock solutions in an appropriate solvent can be stored at -20°C or -80°C for shorter periods. Avoid repeated freeze-thaw cycles. | [2][3] |

Structure and Mechanism of Action

The utility of this compound as a substrate lies in the quenching of the AMC fluorophore's signal when it is part of the intact peptide. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by MetAP2, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for continuous, real-time monitoring of MetAP2 catalysis.

Experimental Protocols

MetAP2 Enzyme Activity Assay (Coupled Assay)

This protocol outlines a continuous, fluorescence-based coupled enzyme assay for determining MetAP2 activity.[3]

Materials:

-

Recombinant human MetAP2

-

This compound substrate

-

Porcine dipeptidyl peptidase IV (DPPIV)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mM CoCl₂, 1 mg/mL PEG 6000

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).

-

Prepare a solution of recombinant MetAP2 in Assay Buffer to the desired concentration (e.g., 0.1 µM).

-

Prepare a solution of DPPIV in Assay Buffer (e.g., 0.0125 units/mL).

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the MetAP2 enzyme solution.

-

Add the DPPIV solution to each well.

-

To initiate the reaction, add the this compound substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 25°C.

-

Measure the rate of increase in fluorescence over time.

-

Excitation Wavelength: 335 nm

-

Emission Wavelength: 460 nm

-

-

Data Analysis:

-

Determine the initial rate of the reaction (linear phase) by plotting fluorescence intensity versus time.

-

The rate of substrate hydrolysis is directly proportional to the MetAP2 activity.

-

Signaling Pathways and Biological Relevance

Methionine aminopeptidase 2 (MetAP2) is a bifunctional protein that plays a crucial role in both N-terminal methionine excision of nascent proteins and in the regulation of protein synthesis through its interaction with the eukaryotic initiation factor 2α (eIF2α).[1][4][5] Its involvement in key cellular processes, particularly angiogenesis, has made it a significant target for drug development, especially in the context of cancer and obesity.

MetAP2 and Angiogenesis Signaling

MetAP2 is a well-established pro-angiogenic factor. Inhibition of MetAP2 has been shown to suppress the proliferation and migration of endothelial cells, key events in the formation of new blood vessels.[6][7][8] This anti-angiogenic effect is a cornerstone of the therapeutic potential of MetAP2 inhibitors.

Caption: MetAP2's role in promoting angiogenesis.

MetAP2 and eIF2α Signaling Pathway

MetAP2 interacts with the α-subunit of eukaryotic initiation factor 2 (eIF2α), protecting it from inhibitory phosphorylation.[4][5] This action promotes global protein synthesis. Inhibition of MetAP2 can lead to increased eIF2α phosphorylation, resulting in a downstream stress response.

Caption: MetAP2's interaction with the eIF2α pathway.

Experimental Workflow for Inhibitor Screening

This compound is an ideal substrate for high-throughput screening (HTS) of MetAP2 inhibitors. The following workflow outlines a typical screening process.

Caption: A typical workflow for MetAP2 inhibitor screening.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. METAP2 - Wikipedia [en.wikipedia.org]

- 6. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Role of Methionine Aminopeptidase 2 in Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Met-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Probing Peptidase Activity in Cancer Cell Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide Met-Gly-Pro conjugated to 7-amino-4-methylcoumarin (AMC), hereafter referred to as Met-Gly-Pro-AMC, serves as a valuable fluorogenic substrate for the real-time monitoring of specific peptidase activities implicated in cancer progression. Cleavage of the amide bond between the peptide and the AMC fluorophore results in a significant increase in fluorescence, providing a sensitive and continuous method to assay enzyme activity. This guide details the utility of this compound as a tool in cancer cell biology, focusing on its interaction with key enzymes, their roles in oncogenic signaling, and detailed protocols for its use in research and drug discovery.

Core Concepts: Target Enzymes and Their Relevance in Oncology

This compound is a substrate for several proline-specific peptidases that are increasingly recognized for their roles in cancer. The primary enzymes of interest for this substrate are:

-

Methionine Aminopeptidase 2 (MetAP2): An enzyme that removes the N-terminal methionine from newly synthesized proteins. MetAP2 is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2] Inhibition of MetAP2 has been shown to suppress tumor growth.[3]

-

Dipeptidyl Peptidase IV (DPP4, also known as CD26): A transmembrane glycoprotein with dipeptidyl peptidase activity, cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. DPP4 is involved in immune regulation, signal transduction, and has been implicated in tumor progression and metastasis.[4]

-

Prolyl Endopeptidase (PREP, also known as POP): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides. PREP is highly expressed in multiple carcinomas and is considered a potential target for cancer therapy.[5]

The activity of these enzymes is often dysregulated in cancer, making them attractive targets for therapeutic intervention and biomarkers for disease progression. This compound allows for the sensitive detection of these enzymatic activities in various biological samples, including cell lysates and purified enzyme preparations.

Data Presentation: Comparative Enzyme Kinetics

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-AMC | 20 | - | - | [6] |

| Dipeptidyl Peptidase IV (DPP4) | Gly-Pro-AMC | 21.1 - 57.1 | - | - | [7] |

| Methionine Aminopeptidase 2 (MetAP2) | Met-Pro-AMC | Data not available | Data not available | Data not available |

Note: "Z" represents a benzyloxycarbonyl protecting group. The kinetic parameters can vary depending on the specific enzyme source and assay conditions.

Signaling Pathways and Experimental Workflows

The enzymatic activity of MetAP2, DPP4, and PREP, which can be assayed using this compound, is integrated into key cancer-related signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for designing targeted therapies.

MetAP2 and the Regulation of Protein Synthesis

MetAP2 plays a critical role in the regulation of protein synthesis through its interaction with the eukaryotic initiation factor 2 alpha (eIF2α).[2] In cancer cells, the dysregulation of this pathway can lead to uncontrolled cell growth and proliferation.

DPP4 and the CXCL12/CXCR4/mTOR Signaling Axis

DPP4 on the surface of cancer cells can cleave and inactivate the chemokine CXCL12. Inhibition of DPP4 leads to increased CXCL12 levels, which can then activate the CXCR4 receptor, leading to the activation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][8][9][10][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Roles of P67/MetAP2 as a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 5. Specificity of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Dipeptidyl Peptidase-4 Accelerates Epithelial-Mesenchymal Transition and Breast Cancer Metastasis via the CXCL12/CXCR4/mTOR Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deficiency in Dipeptidyl Peptidase-4 Promotes Chemoresistance through the CXCL12/CXCR4/mTOR/TGFβ Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies Using Met-Gly-Pro-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Met-Gly-Pro-AMC serves as a valuable tool for the characterization of several important proteases, including Methionine Aminopeptidase 2 (MetAP2), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPPIV). These enzymes are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary use of this compound, summarizing available data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development efforts.

The principle of the assay relies on the enzymatic cleavage of the amide bond between the proline (Pro) residue of the peptide and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Data Presentation: Quantitative Analysis of Related Substrates

While specific kinetic parameters (Km, Vmax) and inhibitor IC50 values for the cleavage of this compound are not extensively documented in publicly available literature, data from closely related and structurally similar substrates provide valuable insights into the enzymatic activity of its target proteases. The following tables summarize key quantitative data for FAP and DPPIV using alternative Gly-Pro-AMC-based substrates. This information can serve as a foundational reference for designing and interpreting experiments with this compound.

Table 1: Kinetic Parameters for FAP with Related Fluorogenic Substrates

| Substrate | Enzyme Source | Kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Gly-Pro-AMC | Recombinant Human FAP | ~1.8 x 10⁵ | [1] |

| Gly-Pro-AMC | Antiplasmin-Cleaving Enzyme (APCE/soluble FAP) | 6-51 fold lower than Z-Gly-Pro-AMC | [1] |

Note: Z-Gly-Pro-AMC contains a benzyloxycarbonyl (Z) group at the N-terminus, which can influence substrate binding and catalytic efficiency.

Table 2: Inhibition of FAP Activity using a Related Fluorogenic Substrate

| Inhibitor | Substrate Used | IC50 (µM) | Reference |

| Inhibitor 8 | Z-Gly-Pro-AMC | Not specified | [1] |

| Inhibitor 8 | Met-α2AP(R6) (natural substrate) | 91 | [1] |

Table 3: Hydrolysis Rates for DPPIV with Gly-Pro-AMC

| Enzyme Source | Hydrolysis Rate | Reference |

| Recombinant Human DPPIV | 24.3 µmol/min/mg | |

| RPTEC/TERT1 lysate | 20.2 nmol/min/mg | |

| HUVEC lysate | 0.58 nmol/min/mg |

Experimental Protocols

A detailed experimental protocol for a coupled enzyme assay to measure MetAP2 activity using this compound has been described.[2] This protocol can be adapted for inhibitor screening and kinetic analysis.

MetAP2 Activity Assay Protocol

1. Reagents and Materials:

-

Recombinant MetAP2

-

This compound substrate (e.g., from R&D Systems)

-

Porcine Dipeptidyl Peptidase (DPP)

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.1 mM CoCl₂, and 1 mg/ml PEG 6000

-

96-well black microplate

-

Microplate fluorometer

2. Stock Solution Preparation:

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.

-

MetAP2 and DPP: Reconstitute and dilute the enzymes to their final working concentrations in Assay Buffer.

3. Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 10 µL of the MetAP2 enzyme solution to each well.

-

Add 10 µL of the porcine DPP solution to each well.

-

To initiate the reaction, add 30 µL of the this compound substrate solution to each well. The final concentrations in a 100 µL reaction volume would be, for example, 0.1 µM MetAP2, 0.5 mM this compound, and 0.0125 units/ml porcine DPP.[2]

-

Immediately place the microplate in a fluorometer pre-set to the appropriate temperature (e.g., 25°C).

-

Measure the rate of increase in fluorescence over time at an excitation wavelength of approximately 335-380 nm and an emission wavelength of approximately 460 nm.

4. Data Analysis:

-

The initial rate of the reaction (v₀) is determined from the linear phase of the fluorescence increase over time.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate. Calculate the percent inhibition and determine the IC50 value by plotting the inhibitor concentration versus the enzyme activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To provide a broader context for the application of this compound, the following diagrams illustrate the key signaling pathways involving MetAP2, FAP, and DPPIV, as well as a generalized experimental workflow for an enzyme inhibition assay.

Caption: MetAP2's role in protein synthesis and cell proliferation.

Caption: FAP's involvement in pro-tumorigenic signaling.

References

Methodological & Application

Application Notes and Protocols for MetAP2 Activity Assay using Met-Gly-Pro-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine aminopeptidase 2 (MetAP2) is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2][3] Its involvement in angiogenesis, the formation of new blood vessels, has made it a significant target for the development of anti-cancer therapeutics.[1][2] The Met-Gly-Pro-AMC assay is a sensitive and continuous fluorometric method for determining MetAP2 activity, suitable for biochemical characterization and high-throughput screening of potential inhibitors.

This document provides a detailed protocol for measuring MetAP2 activity using the fluorogenic substrate this compound in a coupled-enzyme assay.

Principle of the Assay

The assay relies on a two-step enzymatic reaction. First, MetAP2 cleaves the N-terminal methionine from the substrate, this compound. The resulting product, Gly-Pro-AMC, is then cleaved by an excess of dipeptidyl peptidase IV (DPP-IV), releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the MetAP2 activity.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Met-Gly-Pro-AMC in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Gly-Pro-AMC is a fluorogenic peptide substrate designed for the sensitive detection of Methionine Aminopeptidase 2 (MetAP2) activity. MetAP2 is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides. Its involvement in angiogenesis has made it a significant target for drug development, particularly in oncology.

This document provides detailed protocols for utilizing this compound in a 96-well plate format for enzyme activity assays and inhibitor screening. The assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate by MetAP2. This cleavage, however, does not directly release the fluorophore. A secondary coupling enzyme, dipeptidyl peptidase IV (DPPIV), is required to cleave the resulting Gly-Pro-AMC, which then liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence, measured over time, is directly proportional to the MetAP2 activity.

Principle of the Assay

The this compound assay is a coupled-enzyme reaction. Initially, the this compound substrate exhibits minimal fluorescence. In the presence of MetAP2, the N-terminal methionine is cleaved, yielding Gly-Pro-AMC. Subsequently, the ubiquitous enzyme DPPIV cleaves the Gly-Pro dipeptide, releasing the free AMC molecule. The liberated AMC fluoresces brightly upon excitation, and the rate of its formation is proportional to the MetAP2 activity.

Figure 1: Principle of the coupled MetAP2 activity assay.

Data Presentation

Table 1: Kinetic Analysis of MetAP2 Activity

| Time (minutes) | Relative Fluorescence Units (RFU) - No Enzyme | Relative Fluorescence Units (RFU) - MetAP2 | Net RFU (MetAP2 - No Enzyme) |

| 0 | 102 | 105 | 3 |

| 5 | 104 | 588 | 484 |

| 10 | 106 | 1072 | 966 |

| 15 | 108 | 1555 | 1447 |

| 20 | 110 | 2038 | 1928 |

| 25 | 112 | 2521 | 2409 |

| 30 | 115 | 3005 | 2890 |

Table 2: MetAP2 Inhibitor Screening Data

| Inhibitor Concentration (nM) | MetAP2 Activity (% of Control) | Standard Deviation |

| 0 | 100.0 | 4.5 |

| 1 | 85.2 | 3.9 |

| 10 | 62.7 | 3.1 |

| 50 | 35.1 | 2.5 |

| 100 | 15.8 | 1.8 |

| 500 | 5.3 | 0.9 |

| 1000 | 2.1 | 0.5 |

Experimental Protocols

Materials and Reagents

-

This compound Substrate: Store at -20°C, protected from light.

-

Recombinant Human MetAP2: Store at -80°C.

-

Dipeptidyl Peptidase IV (DPPIV): Porcine kidney origin, store at -20°C.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.4.

-

Inhibitor of Choice (Optional): For inhibitor screening assays.

-

DMSO: For dissolving substrate and inhibitors.

-

Black, flat-bottom 96-well microplates: To minimize background fluorescence.

-

Fluorescence microplate reader: Capable of excitation at ~355 nm and emission at ~460 nm.

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the substrate in DMSO. Aliquot and store at -20°C.

-

MetAP2 Working Solution: Dilute recombinant MetAP2 in assay buffer to the desired concentration (e.g., 0.2 µM for a final concentration of 0.1 µM in the assay). Prepare fresh and keep on ice.

-

DPPIV Working Solution: Dilute DPPIV in assay buffer to a concentration of 0.025 units/ml for a final assay concentration of 0.0125 units/ml. Prepare fresh and keep on ice.

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to a concentration of 1 mM for a final assay concentration of 0.5 mM.

MetAP2 Activity Assay Protocol

Figure 2: Workflow for the MetAP2 activity assay.

-

Plate Setup: To each well of a black 96-well plate, add the following in order:

-

40 µL of Assay Buffer.

-

10 µL of MetAP2 working solution (for a final concentration of 0.1 µM). For the "No Enzyme" control wells, add 10 µL of Assay Buffer.

-

10 µL of DPPIV working solution (for a final concentration of 0.0125 units/ml).

-

-

Initiate Reaction: To each well, add 40 µL of the Substrate Working Solution to start the reaction (for a final concentration of 0.5 mM). The total volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for a desired period (e.g., 30-60 minutes) with readings taken every 1-5 minutes. Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[1]

-

Data Analysis:

-

Subtract the fluorescence readings of the "No Enzyme" control from the corresponding readings of the MetAP2-containing wells to get the net fluorescence.

-

Plot the net fluorescence versus time. The initial linear portion of the curve represents the rate of the reaction. The slope of this line is proportional to the MetAP2 activity.

-

MetAP2 Inhibitor Screening Protocol

-

Plate Setup:

-

Add 30 µL of Assay Buffer to each well.

-

Add 10 µL of the inhibitor at various concentrations (or vehicle control, typically DMSO) to the appropriate wells.

-

Add 10 µL of MetAP2 working solution.

-

Add 10 µL of DPPIV working solution.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Measure:

-

Add 40 µL of the Substrate Working Solution to all wells.

-

Measure the fluorescence kinetically as described in the activity assay protocol.

-

-

Data Analysis:

-

Determine the reaction rate (slope) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

MetAP2 Signaling Pathway

MetAP2 is involved in key cellular processes such as protein synthesis and cell cycle progression. Its inhibition has been shown to affect the phosphorylation state of the eukaryotic initiation factor 2 alpha (eIF2α) and the Extracellular signal-regulated kinase (ERK) pathway. By removing the N-terminal methionine, MetAP2 is essential for the maturation of a subset of proteins, including those involved in angiogenesis.

Figure 3: Simplified MetAP2 signaling pathway.

References

Application Notes and Protocols for Preparing Met-Gly-Pro-AMC Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Gly-Pro-AMC (Methionyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed for the sensitive detection of Methionine Aminopeptidase 2 (MetAP2) activity. MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides. Dysregulation of MetAP2 activity has been implicated in various diseases, including cancer and obesity, making it an attractive target for drug development.

The assay principle is based on the enzymatic cleavage of the amide bond between the proline and the AMC (7-amino-4-methylcoumarin) fluorophore by MetAP2. Upon cleavage, the highly fluorescent AMC is released, and its fluorescence can be measured, providing a direct correlation to the enzyme's activity. This application note provides a detailed protocol for the preparation of a this compound stock solution in DMSO, along with protocols for its use in enzymatic assays.

Quantitative Data Summary

For accurate and reproducible results, precise preparation of the this compound stock solution is critical. The following tables provide essential quantitative data for the preparation and use of this substrate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Weight | 460.55 g/mol |

| Appearance | White to off-white solid |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

Table 2: Stock Solution Preparation Guide for this compound

| Desired Stock Concentration | Mass of this compound for 1 mL DMSO |

| 1 mM | 0.46 mg |

| 5 mM | 2.30 mg |

| 10 mM | 4.61 mg |

| 20 mM | 9.21 mg |

Table 3: Recommended Storage Conditions for this compound

| Format | Storage Temperature | Shelf Life | Special Instructions |

| Powder | -20°C or -80°C | Up to 12 months | Protect from light and moisture. |

| DMSO Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Signaling Pathway

MetAP2 is a key enzyme in the N-terminal methionine excision (NME) pathway, a fundamental process in protein maturation. Inhibition of MetAP2 can have downstream effects on various signaling pathways, including the eIF2α and ERK pathways, which are critical for cell proliferation and survival.

References

Optimal excitation and emission wavelengths for Met-Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Gly-Pro-7-amino-4-methylcoumarin (Met-Gly-Pro-AMC) is a highly specific fluorogenic substrate for Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein maturation and angiogenesis. Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore by MetAP2, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity can be monitored to determine MetAP2 activity, making this substrate an invaluable tool for high-throughput screening of MetAP2 inhibitors and for studying the enzyme's kinetics and function in various physiological and pathological processes.

Optimal Excitation and Emission Wavelengths

The cleavage of this compound by MetAP2 liberates the fluorophore 7-Amino-4-methylcoumarin (AMC). The optimal excitation and emission wavelengths for detecting AMC fluorescence are summarized in the table below. It is important to note that while the unconjugated peptide has minimal fluorescence, the free AMC exhibits strong fluorescence.

| Parameter | Wavelength Range (nm) | Recommended Wavelength (nm) |

| Excitation | 341 - 380 | 360 |

| Emission | 430 - 500 | 460 |

Note: The optimal wavelengths can vary slightly depending on the specific instrumentation and buffer conditions. It is recommended to perform a wavelength scan to determine the optimal settings for your experimental setup.

MetAP2 Signaling Pathway

Methionine Aminopeptidase 2 (MetAP2) is a key enzyme involved in the post-translational modification of proteins. Its primary function is to remove the N-terminal methionine from nascent polypeptide chains, a critical step for the proper folding, stability, and function of many proteins.

MetAP2 has been identified as a key regulator of cell proliferation and angiogenesis (the formation of new blood vessels). It is a target for anti-angiogenic drugs, as its inhibition can suppress tumor growth by limiting the blood supply to the tumor. MetAP2 is also implicated in inflammatory responses and metabolic regulation.

The diagram below illustrates a simplified signaling pathway involving MetAP2.

Caption: Simplified MetAP2 signaling pathway.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO) to make a 10 mM stock solution. Store in light-protected aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5): Prepare the assay buffer and adjust the pH to 7.5. Filter sterilize and store at 4°C.

-

Recombinant MetAP2 Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to a desired stock concentration. Store on ice for immediate use or in aliquots at -80°C for long-term storage. The final enzyme concentration in the assay will need to be optimized based on the specific activity of the enzyme lot.

-

Positive Control (Free AMC): Prepare a stock solution of 7-Amino-4-methylcoumarin in DMSO to generate a standard curve for quantifying the amount of cleaved substrate.

MetAP2 Enzyme Activity Assay Protocol

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

-

Prepare the Reaction Mixture: In each well of a black, flat-bottom 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix of the assay buffer and substrate to minimize pipetting errors.

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | Variable | 1X |

| This compound (from 10 mM stock) | 1 | 100 µM |

| Test Compound or Vehicle (DMSO) | 1 | Variable |

| MetAP2 Enzyme | 10 | To be optimized |

| Total Volume | 100 |

-

Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compound for 10-15 minutes at room temperature, protected from light.

-

Initiate the Reaction: Add the this compound substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

-

To quantify the amount of product formed, generate a standard curve using known concentrations of free AMC.

-

Experimental Workflow Diagram

Caption: MetAP2 enzymatic assay workflow.

Application Notes and Protocols for High-Throughput Screening of MetAP2 Inhibitors using Met-Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidase 2 (MetAP2) is a key metalloenzyme that plays a crucial role in the post-translational modification of proteins by removing the N-terminal methionine from nascent polypeptides.[1] This process is essential for the proper function and maturation of numerous proteins involved in critical cellular processes. MetAP2 has been identified as a compelling therapeutic target, particularly in the fields of oncology and metabolic diseases, due to its significant role in angiogenesis, the formation of new blood vessels that are vital for tumor growth and metastasis.[1][2][3] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and, consequently, angiogenesis.[3]

The fluorogenic peptide substrate, Met-Gly-Pro-AMC (Methionine-Glycine-Proline-7-amino-4-methylcoumarin), offers a sensitive and efficient tool for the high-throughput screening (HTS) of potential MetAP2 inhibitors. This substrate is cleaved by MetAP2 to release Gly-Pro-AMC, which is subsequently cleaved by a coupling enzyme, dipeptidyl peptidase IV (DPPIV), to release the highly fluorescent aminomethylcoumarin (AMC). The resulting fluorescence intensity is directly proportional to the enzymatic activity of MetAP2, providing a robust and measurable readout for screening assays.

MetAP2 Signaling Pathways

MetAP2 is implicated in several critical signaling pathways that regulate cell growth, proliferation, and angiogenesis. Its inhibition can impact these pathways, making it an attractive target for therapeutic intervention.

One of the primary roles of MetAP2 is in promoting angiogenesis. It is a known target of anti-angiogenic compounds like fumagillin and its analog TNP-470.[3] Beyond its enzymatic function of cleaving N-terminal methionine, MetAP2 is also involved in modulating protein synthesis through the regulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation.[1] By influencing the phosphorylation state of eIF2α, MetAP2 can impact global protein synthesis, a process critical for rapidly proliferating cells, such as those in a growing tumor.[1] Furthermore, emerging evidence suggests a role for MetAP2 in the non-canonical Wnt signaling pathway, which is involved in regulating cell polarity and migration.

MetAP2 Signaling Pathways

High-Throughput Screening Workflow

The high-throughput screening of MetAP2 inhibitors using this compound typically involves a coupled enzymatic assay. In this setup, MetAP2 first cleaves the this compound substrate. The resulting product, Gly-Pro-AMC, is then cleaved by a second enzyme, DPPIV, which liberates the fluorescent AMC molecule. This two-step process ensures the specificity of the assay for MetAP2 activity. The workflow is amenable to automation and miniaturization in 96- or 384-well plate formats, making it ideal for screening large compound libraries.

HTS Experimental Workflow

Quantitative Data

Substrate Kinetic Parameters

A comprehensive search of published literature did not yield a specific Michaelis-Menten constant (Km) value for the hydrolysis of this compound by MetAP2. Researchers will need to determine this value empirically for their specific assay conditions to accurately assess inhibitor potency (Ki).

Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The following table summarizes IC50 values for known MetAP2 inhibitors. It is important to note that assay conditions, including the substrate used, can significantly impact these values.

| Inhibitor | IC50 (Enzymatic Assay) | Assay Conditions / Notes | Reference |

| M8891 | 54 nM | Reversible inhibitor. Specific substrate not detailed in the abstract. | [4] |

| TNP-470 | 0.69 ng/ml (~1.7 nM) | Cell-based assay measuring inhibition of vasculogenic mimicry. | [1] |

| Fumagillin | 0.80 ng/ml (~1.8 nM) | Cell-based assay measuring inhibition of vasculogenic mimicry. | [1] |

Note: The IC50 values for TNP-470 and Fumagillin are from a cell-based assay and may not directly reflect their potency in a biochemical assay with this compound.

Experimental Protocols

Coupled Enzymatic Assay for MetAP2 Activity

This protocol is adapted from a published method and is suitable for a 96-well plate format.[5]

Materials:

-

Recombinant Human MetAP2

-

This compound substrate

-

Porcine Dipeptidyl Peptidase IV (DPPIV)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mM CoCl₂, 1 mg/ml PEG 6000

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentration (e.g., 0.5 mM).

-

Dilute recombinant MetAP2 and DPPIV in Assay Buffer to their final concentrations (e.g., 0.1 µM MetAP2 and 0.0125 units/ml DPPIV).

-